PROTAC CDK9 ligand-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC CDK9 ligand-1 is a compound used in the synthesis of proteolysis targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that interacts with the protein to be degraded, another ligand that binds to an E3 ubiquitin ligase, and a linker that connects both . This compound specifically targets cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in transcriptional elongation of several target genes .
準備方法
The preparation of PROTAC CDK9 ligand-1 involves the design and synthesis of ligands that can selectively bind to CDK9. Creative Biolabs has developed a series of ligands against CDK9 using aminopyrazole and aminothiazole scaffolds . The synthetic route typically involves the following steps:
Ligand Design: Identification and development of ligands that can selectively bind to CDK9.
Structural Modification: Optimization of the ligand structure to improve stability, biodistribution, and penetrability in vivo.
Linker Attachment: Connecting the CDK9 ligand to an E3 ubiquitin ligase ligand via a suitable linker.
化学反応の分析
PROTAC CDK9 ligand-1 undergoes several types of chemical reactions, including:
Ubiquitination: The ligand facilitates the ubiquitination of CDK9 by recruiting an E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated CDK9 is subsequently degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase Ligand: A ligand that binds to an E3 ubiquitin ligase.
Linker: A chemical linker that connects the CDK9 ligand to the E3 ubiquitin ligase ligand.
The major product formed from these reactions is the degraded CDK9 protein .
科学的研究の応用
PROTAC CDK9 ligand-1 has several scientific research applications, including:
Cancer Therapy: This compound has been used in the development of anticancer therapeutics by selectively degrading CDK9, which is involved in the transcription of anti-apoptotic proteins in cancer cells
Drug Discovery: The compound is used in the discovery and development of new drugs targeting CDK9.
Biological Research: This compound is used to study the role of CDK9 in various biological processes, including transcriptional regulation and cell cycle control.
作用機序
The mechanism of action of PROTAC CDK9 ligand-1 involves the following steps:
Binding to CDK9: The ligand selectively binds to CDK9.
Recruitment of E3 Ubiquitin Ligase: The ligand recruits an E3 ubiquitin ligase to the CDK9 protein.
Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates CDK9, leading to its degradation by the proteasome.
The molecular targets involved in this process include CDK9 and the E3 ubiquitin ligase .
類似化合物との比較
PROTAC CDK9 ligand-1 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its ability to selectively degrade CDK9 while sparing other CDK family members .
References
特性
分子式 |
C20H28N6O |
---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |
InChI |
InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1 |
InChIキー |
ZTQFEMJXWCDAAJ-INIZCTEOSA-N |
異性体SMILES |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
正規SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。